molecular formula C9H17BrN2O B12001904 1-(2-Bromoethyl)-3-cyclohexylurea CAS No. 13908-86-6

1-(2-Bromoethyl)-3-cyclohexylurea

Katalognummer: B12001904
CAS-Nummer: 13908-86-6
Molekulargewicht: 249.15 g/mol
InChI-Schlüssel: NWTAMLVOXNRJSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Bromoethyl)-3-cyclohexylurea is an organic compound with a unique structure that combines a bromoethyl group and a cyclohexylurea moiety

Vorbereitungsmethoden

The synthesis of 1-(2-Bromoethyl)-3-cyclohexylurea typically involves the reaction of cyclohexyl isocyanate with 2-bromoethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Analyse Chemischer Reaktionen

1-(2-Bromoethyl)-3-cyclohexylurea undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Common reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-Bromoethyl)-3-cyclohexylurea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(2-Bromoethyl)-3-cyclohexylurea involves its interaction with molecular targets through its bromoethyl and urea functional groups. The bromoethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the urea moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

1-(2-Bromoethyl)-3-cyclohexylurea can be compared with other similar compounds, such as:

    1-(2-Bromoethyl)-3-phenylurea: Similar structure but with a phenyl group instead of a cyclohexyl group.

    1-(2-Chloroethyl)-3-cyclohexylurea: Similar structure but with a chloroethyl group instead of a bromoethyl group.

    1-(2-Bromoethyl)-3-cyclohexylthiourea: Similar structure but with a thiourea moiety instead of a urea moiety.

Eigenschaften

13908-86-6

Molekularformel

C9H17BrN2O

Molekulargewicht

249.15 g/mol

IUPAC-Name

1-(2-bromoethyl)-3-cyclohexylurea

InChI

InChI=1S/C9H17BrN2O/c10-6-7-11-9(13)12-8-4-2-1-3-5-8/h8H,1-7H2,(H2,11,12,13)

InChI-Schlüssel

NWTAMLVOXNRJSB-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)NC(=O)NCCBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.